2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with additional functional groups that enhance its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods would depend on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely, including different temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as part of a drug discovery process.
Medicine: The compound could be investigated for its therapeutic properties, including potential anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide include other benzamide derivatives and compounds with similar functional groups. Examples might include:
- N-(2-hydroxyethyl)benzamide
- N-(2-methoxyethyl)benzamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer specific reactivity and potential applications that are not shared by other similar compounds. This uniqueness can make it particularly valuable in certain research or industrial contexts.
Properties
CAS No. |
881591-67-9 |
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Molecular Formula |
C27H28N2O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[[3-(2-phenoxyethoxy)benzoyl]amino]benzamide |
InChI |
InChI=1S/C27H28N2O5/c30-26(20-8-6-11-22(18-20)34-17-16-33-21-9-2-1-3-10-21)29-25-14-5-4-13-24(25)27(31)28-19-23-12-7-15-32-23/h1-6,8-11,13-14,18,23H,7,12,15-17,19H2,(H,28,31)(H,29,30) |
InChI Key |
WDTKNEMTSDZLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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